molecular formula C10H16Cl2N4S B3227631 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride CAS No. 1261231-74-6

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride

Cat. No.: B3227631
CAS No.: 1261231-74-6
M. Wt: 295.2 g/mol
InChI Key: INHPTXJPWRPWBD-UHFFFAOYSA-N
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Description

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorinated pyrimidine ring and a piperidine moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

The synthesis of 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate precursors. This step often requires the use of chlorinating agents to introduce the chlorine atom at the desired position on the pyrimidine ring.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a nucleophilic substitution reaction, where a suitable methylsulfanyl donor reacts with the pyrimidine intermediate.

    Formation of the Piperidine Moiety: The piperidine ring is constructed through cyclization reactions, often involving the use of amines and other nitrogen-containing reagents.

    Final Assembly and Hydrochloride Formation: The final step involves the coupling of the pyrimidine and piperidine intermediates, followed by the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, to form dihydropyrimidine derivatives.

    Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

    Hydrolysis: The hydrochloride salt can be hydrolyzed under acidic or basic conditions to yield the free amine form of the compound.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the induction of apoptosis in cancer cells and other therapeutic effects .

Comparison with Similar Compounds

1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities.

Properties

IUPAC Name

1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN4S.ClH/c1-16-10-13-8(11)5-9(14-10)15-4-2-3-7(12)6-15;/h5,7H,2-4,6,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHPTXJPWRPWBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)Cl)N2CCCC(C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261231-74-6
Record name 3-Piperidinamine, 1-[6-chloro-2-(methylthio)-4-pyrimidinyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261231-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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